molecular formula C7H4ClF2NO2 B15309488 2-Chloro-6-(difluoromethyl)isonicotinic acid

2-Chloro-6-(difluoromethyl)isonicotinic acid

Cat. No.: B15309488
M. Wt: 207.56 g/mol
InChI Key: HLEZPHNIVFZCIK-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position, a difluoromethyl group at the sixth position, and a carboxylic acid group at the fourth position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid can be achieved through several methods:

    Chlorination and Difluoromethylation: One common method involves the reaction of chlorinated pyridine derivatives with difluoromethylating agents.

    Nitration and Reduction: Another method involves the nitration of pyridine followed by reduction and subsequent chlorination.

Industrial Production Methods

Industrial production of 2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the difluoromethyl group can enhance the compound’s stability and binding affinity compared to similar compounds with different substituents .

Properties

Molecular Formula

C7H4ClF2NO2

Molecular Weight

207.56 g/mol

IUPAC Name

2-chloro-6-(difluoromethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C7H4ClF2NO2/c8-5-2-3(7(12)13)1-4(11-5)6(9)10/h1-2,6H,(H,12,13)

InChI Key

HLEZPHNIVFZCIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)F)Cl)C(=O)O

Origin of Product

United States

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